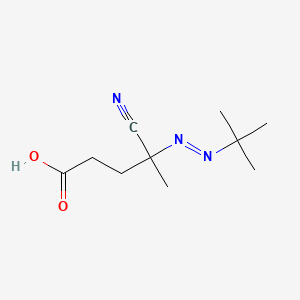

4-(tert-Butylazo)-4-cyanovaleric acid

Description

4,4'-Azobis(4-cyanovaleric acid) (ACVA), CAS 2638-94-0, is an azo-based radical initiator widely used in polymerization reactions. Its molecular formula is C₁₂H₁₆N₄O₄ (molecular weight: 280.28 g/mol), featuring two cyanovaleric acid moieties linked by an azo (-N=N-) bond . The carboxylic acid groups confer water solubility, distinguishing it from hydrophobic azo initiators like AIBN. ACVA decomposes thermally (decomposition temperature: ~70–80°C) to generate free radicals, initiating chain-growth polymerization in aqueous or organic media .

Properties

CAS No. |

25149-50-2 |

|---|---|

Molecular Formula |

C10H17N3O2 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-(tert-butyldiazenyl)-4-cyanopentanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-9(2,3)12-13-10(4,7-11)6-5-8(14)15/h5-6H2,1-4H3,(H,14,15) |

InChI Key |

LPIJERWHZYVVLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=NC(C)(CCC(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Azo Initiators

Azobisisobutyronitrile (AIBN)

- Structure : (CH₃)₂C(CN)-N=N-C(CN)(CH₃)₂ .

- Solubility : Organic solvents (e.g., THF, toluene); insoluble in water.

- Decomposition Temperature : ~65–70°C .

- Applications: Bulk/solution polymerization in non-aqueous systems (e.g., polystyrene in organic phases) .

- Key Difference : AIBN’s hydrophobicity limits use in aqueous reactions, whereas ACVA’s carboxylate groups enable water compatibility .

4,4'-Azobis(4-cyanopentanoic acid)

- Note: This is a synonym for ACVA, confirming its identity in multiple sources .

Inorganic Initiators

Potassium Persulfate (KPS)

- Structure : K₂S₂O₈ .

- Solubility : Highly water-soluble.

- Decomposition Temperature : ~60–100°C (dependent on pH) .

- Applications : Emulsion polymerization (e.g., acrylics).

- Comparative Study : ACVA produced polystyrene microspheres with narrower size distributions (PDI < 0.1) compared to KPS in aqueous phases, highlighting superior control in radical flux .

RAFT Chain Transfer Agents (CTAs)

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA)

- Structure : Includes a trithiocarbonate group (-SC(S)S-) .

- Role : Mediates chain transfer in RAFT polymerization, enabling precise molecular weight control.

- Synergy with ACVA : ACVA serves as the initiator, while CPPA regulates chain growth. This combination achieved low dispersity (Đ = 1.1–1.3) in PMPC synthesis .

Performance in Polymerization Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.